4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate
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Overview
Description
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate is a chemical compound with the molecular formula C8H17Cl2N3O and a molecular weight of 242.15 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring attached to a piperidine ring, and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate typically involves the cyclocondensation reaction of hydrazine derivatives with acetylenic ketones . This reaction is catalyzed by palladium under ambient pressure and involves the use of an aryl iodide . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate involves its interaction with specific molecular targets. For instance, it has been shown to form hydrogen bonds with co-factors like NADPH and amino acid residues such as Tyr194 . These interactions are crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate
- 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride
- 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate
Uniqueness
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate is unique due to its specific pyrazole-piperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Biological Activity
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C9H12Cl2N4
- Molecular Weight : 239.12 g/mol
- Solubility : Soluble in water and various organic solvents.
The biological activity of this compound primarily involves its role as a ligand for various receptors, influencing multiple signaling pathways. It has been shown to interact with:
- Serotonin Receptors : Modulating neurotransmitter activity, which may have implications in treating mood disorders.
- Enzymatic Inhibition : The compound exhibits inhibitory effects on certain enzymes, potentially useful in cancer therapy by targeting specific cancer cell pathways.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, possess significant antitumor properties. A study demonstrated its effectiveness against various cancer cell lines by inhibiting critical pathways involved in tumor growth and survival.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 15.2 | Induction of apoptosis via caspase activation |
MCF-7 (Breast Cancer) | 12.8 | Inhibition of EGFR signaling pathway |
HeLa (Cervical Cancer) | 10.5 | Disruption of cell cycle progression |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. In vitro studies have highlighted its ability to lower levels of TNF-α and IL-6 in activated macrophages.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study concluded that the compound could be developed into a potential therapeutic agent for breast cancer treatment.
Case Study 2: Anti-inflammatory Potential
In a controlled trial assessing the anti-inflammatory effects of the compound on induced arthritis in animal models, it was found to significantly reduce joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells, suggesting its potential as a treatment for inflammatory diseases.
Properties
IUPAC Name |
4-(1H-pyrazol-5-yl)piperidine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH.H2O/c1-4-9-5-2-7(1)8-3-6-10-11-8;;;/h3,6-7,9H,1-2,4-5H2,(H,10,11);2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACSYRJJZARJNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=NN2.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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